An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 2-Chloro-6-(trifluoromethyl)aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-6-(trifluoromethyl)aniline is a halogenated and trifluoromethyl-substituted aromatic amine of significant interest in the chemical and pharmaceutical industries. Its unique electronic and structural properties, imparted by the presence of a chlorine atom and a trifluoromethyl group ortho to the amine, make it a valuable building block in the synthesis of a variety of complex organic molecules. This guide provides a comprehensive overview of the physical and chemical properties of 2-Chloro-6-(trifluoromethyl)aniline, its synthesis and reactivity, and its applications, particularly in the realm of drug discovery and development.
Physicochemical Properties
The distinct substitution pattern on the aniline ring governs the physical and chemical behavior of 2-Chloro-6-(trifluoromethyl)aniline. A summary of its key physical properties is presented below.
| Property | Value | Source(s) |
| CAS Number | 433-94-3 | [1][2] |
| Molecular Formula | C₇H₅ClF₃N | [1] |
| Molecular Weight | 195.57 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Boiling Point | 39-40 °C at 0.1 mmHg | [1] |
| Density | 1.42 g/mL | [1] |
| Refractive Index (n20/D) | 1.4955-1.5005 | [3] |
| Melting Point | Data not readily available | [4] |
It is important to note that while many properties are documented, a definitive experimental melting point is not consistently reported in publicly available literature.
Synthesis and Reactivity
The synthesis of substituted anilines like 2-Chloro-6-(trifluoromethyl)aniline often involves multi-step processes. While a specific, detailed protocol for its direct synthesis is not widely published, related patent literature for similar compounds, such as 2,6-dichloro-4-(trifluoromethyl)aniline, suggests that common synthetic strategies include halogenation and amination reactions of appropriately substituted benzotrifluoride precursors[5].
A plausible synthetic approach could involve the chlorination of 2-(trifluoromethyl)aniline or the amination of 1-chloro-2-(trifluoromethyl)benzene derivatives. The regioselectivity of these reactions is a critical aspect, often controlled by the choice of reagents and reaction conditions.
The reactivity of 2-Chloro-6-(trifluoromethyl)aniline is largely dictated by the nucleophilic character of the amino group and the electrophilic nature of the aromatic ring, which is influenced by the electron-withdrawing trifluoromethyl and chloro substituents. The amino group can readily undergo a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups onto the aromatic ring.
-
Coupling Reactions: Participation in various cross-coupling reactions, such as Buchwald-Hartwig amination, to form more complex molecular architectures.
The trifluoromethyl group enhances the metabolic stability and lipophilicity of molecules, which are desirable properties in drug candidates[6]. The chlorine atom can also serve as a handle for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions.
Experimental Protocol: General Synthesis of Halogenated Trifluoromethylanilines
While a specific protocol for 2-Chloro-6-(trifluoromethyl)aniline is not detailed in the provided search results, a general procedure for a related compound, 2,6-dichloro-4-(trifluoromethyl)aniline, is described in the patent literature[7]. This can serve as a conceptual framework for its synthesis.
Conceptual Synthesis Workflow:
Conceptual Synthesis Workflow Diagram
Step-by-Step Methodology (Conceptual):
-
Halogenation of a Trifluoromethylbenzene Precursor: A suitable trifluoromethyl-substituted benzene derivative is subjected to a halogenation reaction. For the synthesis of 2-Chloro-6-(trifluoromethyl)aniline, this could involve the controlled chlorination of 2-(trifluoromethyl)aniline or a related precursor. The choice of chlorinating agent (e.g., Cl₂, SO₂Cl₂) and catalyst is crucial for achieving the desired regioselectivity.
-
Purification of the Halogenated Intermediate: The crude product from the halogenation step is purified using standard techniques such as distillation or chromatography to isolate the desired chlorinated intermediate.
-
Amination of the Halogenated Intermediate: The purified chloro-substituted trifluoromethylbenzene is then subjected to an amination reaction. This can be achieved by reacting the intermediate with ammonia or an ammonia equivalent, often under pressure and at elevated temperatures, to introduce the amino group and form the final product.
-
Final Product Purification: The resulting 2-Chloro-6-(trifluoromethyl)aniline is purified by methods such as vacuum distillation or recrystallization to obtain the product with the desired purity.
Applications in Drug Discovery and Development
Substituted anilines are prevalent structural motifs in a vast array of pharmaceuticals. The unique combination of a chloro and a trifluoromethyl group in 2-Chloro-6-(trifluoromethyl)aniline makes it a particularly attractive building block for medicinal chemists.
The trifluoromethyl group is often incorporated into drug candidates to enhance their metabolic stability, lipophilicity, and binding affinity to biological targets[6]. The chlorine atom can also contribute to binding interactions and provides a site for further molecular elaboration.
While specific marketed drugs directly derived from 2-Chloro-6-(trifluoromethyl)aniline are not explicitly identified in the provided search results, its structural features are found in various classes of therapeutic agents, including:
-
Anti-inflammatory Drugs: The anilino moiety is a key component of many non-steroidal anti-inflammatory drugs (NSAIDs). For example, derivatives of 2-[(2,6-dichloroanilino) phenyl]acetic acid have been synthesized and shown to possess significant anti-inflammatory and analgesic activities[8]. The structural similarity suggests that 2-Chloro-6-(trifluoromethyl)aniline could be a valuable precursor for novel anti-inflammatory agents.
-
Kinase Inhibitors: Many kinase inhibitors, used in cancer therapy, feature substituted aniline scaffolds. For instance, 2-Chloro-6-methylaniline is a key intermediate in the synthesis of Dasatinib, a tyrosine kinase inhibitor[9]. The electronic properties of 2-Chloro-6-(trifluoromethyl)aniline make it a suitable candidate for incorporation into novel kinase inhibitors.
-
Agrochemicals: Beyond pharmaceuticals, substituted anilines are crucial intermediates in the agrochemical industry for the synthesis of herbicides and pesticides[10].
The versatility of 2-Chloro-6-(trifluoromethyl)aniline as a synthetic intermediate positions it as a valuable tool for the development of new chemical entities with a wide range of potential therapeutic applications.
Spectral Data
Definitive, publicly available spectral data (NMR, IR, MS) for 2-Chloro-6-(trifluoromethyl)aniline (CAS 433-94-3) is limited in the provided search results. However, spectral information for related isomers can provide some insights into the expected spectral features. For instance, the mass spectrum of an aniline derivative will typically show a prominent molecular ion peak, and the fragmentation pattern can provide information about the substituents. The IR spectrum would be expected to show characteristic N-H stretching vibrations of the primary amine, as well as absorptions corresponding to the C-Cl, C-F, and aromatic C-H bonds. The ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. Researchers are advised to acquire their own analytical data for positive identification and quality control.
Safety and Handling
2-Chloro-6-(trifluoromethyl)aniline is a chemical that requires careful handling in a laboratory or industrial setting. The following information is based on available safety data sheets for the compound and its isomers.
GHS Hazard Classification:
Based on data for related compounds, 2-Chloro-6-(trifluoromethyl)aniline is expected to have the following GHS classifications:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation. [11]
Handling and Storage:
-
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If working with the material outside of a fume hood or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge should be used.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor/physician if you feel unwell.[12]
It is imperative to consult the most up-to-date Safety Data Sheet (SDS) for 2-Chloro-6-(trifluoromethyl)aniline before handling the material.
Conclusion
2-Chloro-6-(trifluoromethyl)aniline is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Its unique combination of substituents provides a platform for the creation of molecules with desirable physicochemical and biological properties. While further research is needed to fully elucidate its properties and applications, this guide provides a solid foundation of technical information for researchers and professionals working with this important compound. As with all chemical reagents, adherence to strict safety protocols is essential when handling 2-Chloro-6-(trifluoromethyl)aniline.
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